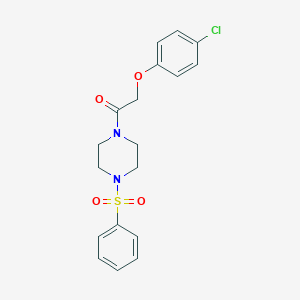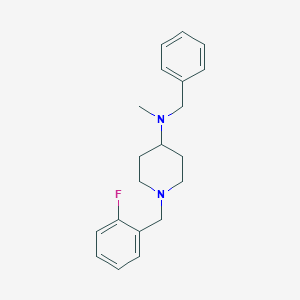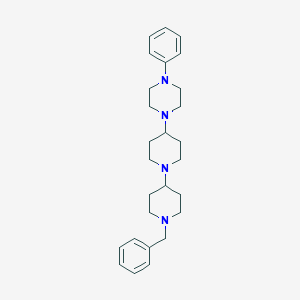
1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential applications in scientific research. BZP is a potent and selective inhibitor of the dopamine transporter (DAT) and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone acts as a competitive inhibitor of the dopamine transporter by binding to the same site as dopamine. It prevents the reuptake of dopamine from the synapse, leading to an increase in the concentration of dopamine in the synaptic cleft. This results in an increase in dopamine signaling and a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, increase heart rate and blood pressure, and produce hyperthermia. This compound has also been shown to increase the release of dopamine and other neurotransmitters such as serotonin and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone has several advantages as a tool for scientific research. It is a potent and selective inhibitor of the dopamine transporter, making it a valuable tool for studying the function of DAT. This compound is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have a narrow therapeutic window, meaning that it can produce toxic effects at high doses. This compound also has a short half-life, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone in scientific research. One potential application is in the study of addiction and drug abuse. This compound has been shown to produce behavioral effects that are similar to those produced by drugs of abuse, such as cocaine and amphetamines. It may be a useful tool for studying the mechanisms of addiction and developing new treatments for drug abuse. Another potential application is in the study of neurological and psychiatric disorders. This compound has been shown to affect dopamine signaling, which is implicated in a range of disorders such as Parkinson's disease and schizophrenia. It may be a valuable tool for studying the underlying mechanisms of these disorders and developing new treatments.
Synthesemethoden
The synthesis of 1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone involves the reaction of 1-(4-bromophenyl)piperazine with 4-chlorophenoxyacetyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with benzenesulfonyl chloride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone has been widely used in scientific research as a tool to study the function of the dopamine transporter. It has been shown to be a potent inhibitor of DAT, which is responsible for the reuptake of dopamine from the synapse. By blocking the reuptake of dopamine, this compound can increase the level of dopamine in the brain and produce a range of physiological and behavioral effects.
Eigenschaften
Molekularformel |
C18H19ClN2O4S |
|---|---|
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C18H19ClN2O4S/c19-15-6-8-16(9-7-15)25-14-18(22)20-10-12-21(13-11-20)26(23,24)17-4-2-1-3-5-17/h1-9H,10-14H2 |
InChI-Schlüssel |
UZKJSQCXBLTZFH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B247539.png)

![4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247542.png)



![1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247548.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247549.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B247558.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B247562.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B247563.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247566.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247567.png)
![Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247569.png)
